Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a cyano group, a tert-butyl ester, and a phenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Acylation with Phenoxyacetyl Group: The phenoxyacetyl group can be introduced through an acylation reaction using phenoxyacetyl chloride in the presence of a base like triethylamine.
Esterification with Tert-butyl Group: The final step involves the esterification of the piperazine ring with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the cyano and ester groups.
Substitution: Substituted derivatives with different functional groups replacing the cyano or ester groups.
Scientific Research Applications
Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the piperazine ring. The phenoxyacetyl group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-cyano-4-[2-(4-methylphenoxy)acetyl]piperazine-1-carboxylate: Similar structure with a different position of the methyl group on the phenoxy ring.
Tert-butyl 3-cyano-4-[2-(2-methylphenoxy)acetyl]piperazine-1-carboxylate: Similar structure with the methyl group in the ortho position.
Uniqueness
Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile.
Properties
IUPAC Name |
tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-14-6-5-7-16(10-14)25-13-17(23)22-9-8-21(12-15(22)11-20)18(24)26-19(2,3)4/h5-7,10,15H,8-9,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMJIOMEWQZMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2C#N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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